molecular formula C11H6O3 B1214965 5H-Furo[3,2-g][1]benzopyran-5-one CAS No. 67777-61-1

5H-Furo[3,2-g][1]benzopyran-5-one

Cat. No.: B1214965
CAS No.: 67777-61-1
M. Wt: 186.16 g/mol
InChI Key: QBCCGEPNFFWJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Furo[3,2-g][1]benzopyran-5-one represents a core furochromone structure of significant interest in medicinal chemistry and pharmacological research . This chemical scaffold is a key structural motif in several biologically active natural products and synthetic derivatives. For instance, it serves as the foundational structure for khellin and visnagin, natural furanochromones isolated from Visnaga daucoides that have been studied for their historical use as vasodilators and for conditions like asthma and vitiligo . Research into synthetic derivatives of this core structure has demonstrated considerable potential. Specific aminoalkanol derivatives have been synthesized and evaluated, with some compounds exhibiting strong antiarrhythmic activity in models such as chloroform-induced arrhythmia, outperforming propranolol at lower doses . Furthermore, related furo-salicylic acid derivatives, which incorporate the salicylic acid moiety into a benzofuran system, have shown remarkable anti-ulcerogenic effects in models of acetic acid-induced ulcerative colitis, acting through mechanisms that may involve dual inhibition of cyclooxygenase and 5-lipoxygenase enzymes . This compound is provided as a high-purity chemical tool for research and development purposes, enabling further investigation into its applications and serving as a versatile building block for the synthesis of novel therapeutic candidates. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67777-61-1

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

IUPAC Name

furo[3,2-g]chromen-5-one

InChI

InChI=1S/C11H6O3/c12-9-2-4-14-11-6-10-7(1-3-13-10)5-8(9)11/h1-6H

InChI Key

QBCCGEPNFFWJOU-UHFFFAOYSA-N

SMILES

C1=COC2=CC3=C(C=C21)C(=O)C=CO3

Canonical SMILES

C1=COC2=CC3=C(C=C21)C(=O)C=CO3

Synonyms

5H-furo(3,2-g)(1)benzopyran-5-one
FBPO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5H-Furo[3,2-g][1]benzopyran-5-ones undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized furanochromone derivatives, while substitution can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Substituent Effects

  • Methoxy Groups (e.g., visnagin, 4,9-dimethoxy derivatives) : Increase lipophilicity, enhancing membrane permeability and bioavailability. For example, visnagin’s anti-inflammatory activity is attributed to its methoxy and methyl groups .
  • Aminoalkanol Side Chains: Introduce basic nitrogen atoms, enabling interactions with ion channels (e.g., antiarrhythmic activity in Compound IX ).

Challenges and Contradictions

  • Species-Specific Occurrence: While this compound derivatives are abundant in Ammi visnaga, similar compounds were absent in Citrus medica extracts, suggesting taxonomic specificity .
  • Bioactivity Variability: Minor substituent changes (e.g., hydroxy vs. methoxy) drastically alter bioactivity, complicating structure-activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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